molecular formula C8H5NO3S B1450779 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid CAS No. 932702-33-5

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid

Cat. No. B1450779
M. Wt: 195.2 g/mol
InChI Key: JULYSCCVGQZALO-UHFFFAOYSA-N
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Description

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid, also known as HBITC, is a chemical compound with the molecular formula C8H5NO3S and a molecular weight of 195.2 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis Processes 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid has been a subject of various synthetic studies. Loewik et al. (2002) detailed the synthesis of a closely related compound, 6-Hydroxybenzothiazole-2-carboxylic Acid, demonstrating the compound's synthesis viability and opening pathways for further chemical applications Loewik et al., 2002. Additionally, Katritzky et al. (2006) presented a method for activating hydroxy-substituted carboxylic acids using benzotriazole chemistry without prior protection of the hydroxy substituents. This process has been utilized for the high-yielding synthesis of both aliphatic and aromatic hydroxy carboxamides and esters, demonstrating the compound's versatility in synthesis Katritzky et al., 2006.

Antibacterial Activities Research has also shed light on the potential antibacterial applications of derivatives of 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid. Qiang (2013) synthesized novel aliphatic acid esters from benzo[d]isothiazole-3(2H)-one and found that they exhibited significant anti-bacterial activities, especially against Gram-positive bacteria Qiang, 2013. Chavan and Pai (2007) also reported the antibacterial and antifungal activities of N-substituted-3-chloro-2-azetidinones derived from 2-Aminobenzothiazole-6-carboxylic acid, a compound structurally related to 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid Chavan & Pai, 2007.

Ester Cleavage Properties Bhattacharya and Kumar (2005) synthesized hydroxybenzotriazole derivatives and studied their ester cleavage properties in surfactant micelles, highlighting the potential of these compounds in synthetic and industrial applications. The synthesized compounds demonstrated significant rate enhancements in the hydrolysis of substrates, suggesting their utility in catalytic processes Bhattacharya & Kumar, 2005.

Structural and Molecular Studies The molecular structure of 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid and its derivatives has also been a subject of study. Aarset et al. (2006) investigated the structures of benzoic acid and 2-hydroxybenzoic acid, providing insight into the structural properties of similar hydroxybenzoic acids Aarset et al., 2006. Additionally, Thirunavukkarasu et al. (2013) reported on the crystal structure of a compound involving benzotriazole and 4-hydroxybenzoic acid, contributing to the understanding of the structural characteristics of hydroxybenzoic acids Thirunavukkarasu et al., 2013.

properties

IUPAC Name

6-hydroxy-1,2-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-9-7(5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULYSCCVGQZALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717208
Record name 6-Oxo-2,6-dihydro-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid

CAS RN

932702-33-5
Record name 6-Oxo-2,6-dihydro-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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